molecular formula C22H16ClN3O2S B2494835 (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 1798430-83-7

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Cat. No.: B2494835
CAS No.: 1798430-83-7
M. Wt: 421.9
InChI Key: SZBIDKLVVBYAFC-VAWYXSNFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a synthetically designed small molecule that integrates multiple privileged medicinal chemistry scaffolds, including a chlorophenyl group, an acrylamide backbone, and a 1,2,4-oxadiazole heterocycle linked to a thiophene ring. This specific structural architecture suggests potential for diverse biological activity and makes it a valuable compound for probing novel biochemical pathways. The presence of the acrylamide moiety indicates this compound may act as an electrophile, capable of forming covalent adducts with nucleophilic cysteine thiolates on target proteins, a mechanism shared by other bioactive acrylamide derivatives . The 1,2,4-oxadiazole ring is a known pharmacophore that can enhance binding affinity and metabolic stability, while the thiophene system is a common feature in compounds studied for their antitumor properties and ability to modulate cell adhesion . Researchers can leverage this complex chemical entity in various early-stage investigations, such as developing targeted covalent inhibitors, studying signal transduction mechanisms, or exploring its potential to influence cancer cell adhesion and proliferation in vitro. The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-17-8-3-1-6-15(17)11-12-20(27)24-18-9-4-2-7-16(18)14-21-25-22(26-28-21)19-10-5-13-29-19/h1-13H,14H2,(H,24,27)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIDKLVVBYAFC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound features several notable structural elements:

  • Chlorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Thiophene ring : Contributes to the compound's electronic properties and can influence interaction with biological targets.
  • 1,2,4-Oxadiazole ring : Recognized for its diverse biological activities, including anticancer and antimicrobial effects.

Biological Activity

Biological activity encompasses the effects of a compound on living organisms. For this compound, preliminary studies suggest several pharmacological properties:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines with IC50 values ranging from 0.003 to 0.125 μg/mL against specific strains such as Neisseria gonorrhoeae and Clostridium difficile .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial effects. For example, derivatives of the oxadiazole ring displayed potent antibacterial and antifungal activities .

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Potential interactions with various receptors contribute to its pharmacological profile.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds inhibited Mycobacterium bovis both in active and dormant states .
  • Desai et al. (2018) : Explored pyridine-based oxadiazoles for their ability to disrupt bacterial growth by inhibiting lipoteicholic acid synthesis .

Data Table: Biological Activity Overview

Activity TypeCompound StructureIC50 Value (μg/mL)Target Organism/Cell Line
Anticancer1,3,4-Oxadiazole Derivative0.003 - 0.125Neisseria gonorrhoeae, C. difficile
AntitubercularOxadiazole DerivativeNot specifiedMycobacterium bovis
AntimicrobialVariousVariesGram-positive bacteria

Scientific Research Applications

1. Anticancer Properties

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide exhibit significant anticancer activity. For instance, oxadiazole derivatives have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their ability to inhibit cell growth in a range of human tumor cells, often reporting growth inhibition percentages that suggest effective cytotoxicity against cancer cells .

2. Antimicrobial Activity

Compounds containing thiophene and oxadiazole structures have been evaluated for their antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of certain bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with crucial metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study published in MDPI explored the anticancer properties of various oxadiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H460 . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antimicrobial Evaluation

Another research article focused on synthesizing thiophene-based compounds for their antimicrobial properties. The findings showed that specific derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features of the target compound with similar derivatives:

Compound ID/Name Core Structure Substituents (R1, R2) Heterocycle Key Functional Differences References
Target Compound Acrylamide 2-Chlorophenyl, Thiophen-2-yl 1,2,4-Oxadiazole Oxadiazole enhances stability -
5112 () Acrylamide 4-Nitrophenyl, Thien-3-yl Oxazol-5(4H)-one Nitro group increases electron deficiency
3312 () Acrylamide 4-Chlorophenyl, Hydroxy-3-methoxyphenyl Oxazol-5(4H)-one Polar substituents improve solubility
(E)-4-(2-Chlorobenzylideneamino)... () Triazole-thione 2-Chlorobenzylidene 1,2,4-Triazole Hydrogen-bonded crystal packing
561295-12-3 () Acetamide Thiophen-2-yl, 4-Fluorophenyl 1,2,4-Triazol-3-yl Sulfanyl group modifies reactivity
Key Observations:

Oxazolone-containing analogs (e.g., 5112) may exhibit lower metabolic stability compared to oxadiazoles due to ring-opening susceptibility .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 3312’s 4-chlorophenyl), which may alter binding affinity .
  • Thiophen-2-yl vs. Thien-3-yl (5112): Positional isomerism impacts π-orbital alignment and target interaction .

Physicochemical Properties

  • Solubility : The hydroxy-methoxyphenyl group in 3312 increases water solubility, whereas the target compound’s chlorophenyl and oxadiazole may reduce it .
  • Crystallinity : Hydrogen-bonded hexamers in ’s triazole-thione derivative suggest higher melting points compared to the target compound’s flexible acrylamide backbone .

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